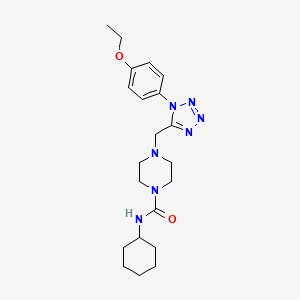

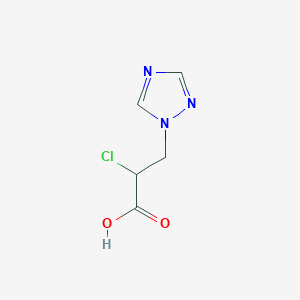

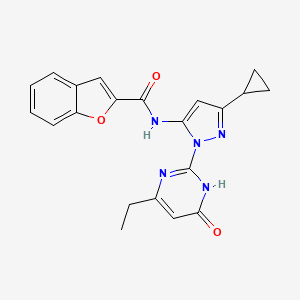

![molecular formula C20H23ClN4O4 B2611064 N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-34-4](/img/structure/B2611064.png)

N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The compound contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrrole ring. It also has various substituents including a 2-chlorobenzyl group, a 3-methoxypropyl group, and a carboxamide group .Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on the synthesis of novel compounds that share structural similarities with the compound , exploring their potential as therapeutic agents due to their biological activities. For instance, research has led to the development of compounds with significant anti-inflammatory, analgesic, and antimicrobial properties, showcasing the broad applicability of these chemical frameworks in drug discovery. The synthesis of such compounds often involves innovative methods to achieve structures with potential biological activities, including COX-2 inhibition, which is crucial for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

Another area of interest is the development of compounds for anticancer applications and inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. Compounds synthesized for these purposes have shown promising results in preclinical models, indicating their potential efficacy in treating cancer and inflammatory diseases. The structural features of these compounds, such as the presence of pyrimidine rings and specific substituents, are critical for their biological activities, underscoring the importance of detailed chemical synthesis and characterization in the development of new therapeutic agents (Rahmouni et al., 2016).

Electrocatalysis and Oxidation Processes

In addition to therapeutic applications, compounds with pyrimidine frameworks have been explored for their role in catalytic processes, including the oxidation of alcohols. These studies highlight the versatility of pyrimidine-based compounds in various chemical transformations, contributing to the development of more efficient and sustainable chemical processes. The catalytic activity of these compounds can be attributed to their structural features, which facilitate the oxidation of alcohols under mild conditions, offering potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1981).

Future Directions

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4/c1-23-18-14(19(27)24(2)20(23)28)11-16(25(18)9-6-10-29-3)17(26)22-12-13-7-4-5-8-15(13)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWISXZLKLFGPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

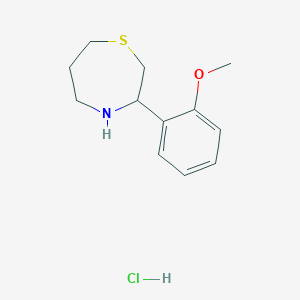

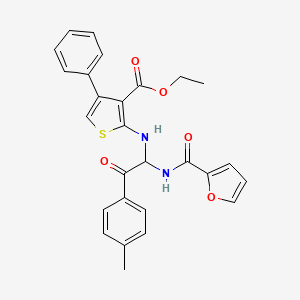

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)

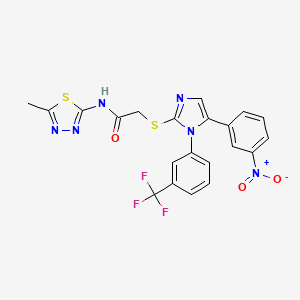

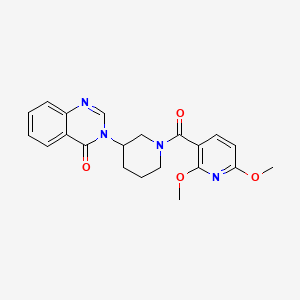

![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

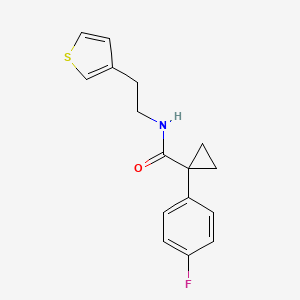

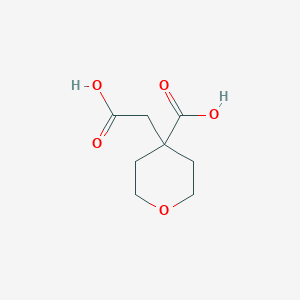

![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)